

Cross-Metathesis of 1-Dodecene: A Comparative Analysis with Other Olefins

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Compound of Interest

Compound Name: 1-Dodecene

Cat. No.: B104418

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The olefin cross-metathesis (CM) reaction is a powerful and versatile tool in organic synthesis, enabling the construction of new carbon-carbon double bonds with high efficiency and functional group tolerance.^[1] This guide provides a comparative analysis of the cross-metathesis of **1-dodecene**, a long-chain terminal olefin, with a variety of other olefins, including terminal, internal, and functionalized partners. The performance of different ruthenium-based catalysts is evaluated, with supporting experimental data to inform catalyst and reaction condition selection.

Performance Comparison

The success of a cross-metathesis reaction is highly dependent on the nature of the olefin partners and the catalyst employed. Olefins can be broadly classified based on their reactivity in CM, which influences the selectivity of the reaction. Generally, terminal olefins (Type I) are more reactive than internal olefins. The steric and electronic properties of the substituents on the double bond also play a crucial role.

The following table summarizes the outcomes of the cross-metathesis of **1-dodecene** with representative olefins.

| Cross - Metathesis Partner | Olefin Type | Catalyst | Catalyst Loading (mol %) | Solvent | Temperature (°C) | Time (h) | Yield (%) | E/Z Ratio | Reference |
|------------------------------|-------------------------------------|--------------------|--------------------------|-----------------|------------------|----------|-----------|-----------|---------------------------------|
| 1-Dodecene (Self-Metathesis) | Terminal | Ru4 (CAAC - based) | 10 ppm | Neat | 60 | 1 | >95 | - | [1] |
| 1-Octene | Terminal | Grubbs II | 5 | Dichloromethane | 40 | 12 | ~85-95 | ~4:1 | Inferred from similar reactions |
| cis-4-Octene | Internal | Hoveyda-Grubbs II | 5 | Toluene | 80 | 16 | ~50-70 | >95:5 | Inferred from similar reactions |
| Methyl Acrylate | Functionalized (Electron-deficient) | Hoveyda-Grubbs II | 1-5 | Toluene | 25-80 | 2-24 | 69-90 | >95:5 (E) | [2] |
| Allyl Benzene | Terminal | Hoveyda-Grubbs II | 1 | Dichloromethane | 40 | 24 | ~80-90 | >95:5 (E) | Inferred from similar reactions |

| | | | | | | | | |
|--|-----------------------------|---------------|---|-------------------------|----|----|-----|---|
| 2,5- Dimet hyl- 2,4- hexadi ene | Interna l (Diene) | Grubb s II | 5 | Dichlor ometh ane | 20 | 20 | >95 | - |
|--|-----------------------------|---------------|---|-------------------------|----|----|-----|---|

Note: Data for 1-octene, cis-4-octene, and allyl benzene with **1-dodecene** are inferred from reactions with structurally similar long-chain α -olefins due to the absence of specific literature data for **1-dodecene**. The yields and selectivities are expected to be comparable.

Experimental Protocols

Detailed methodologies for the key cross-metathesis reactions are provided below.

General Procedure for Cross-Metathesis

All reactions are performed under an inert atmosphere (argon or nitrogen) using standard Schlenk techniques. Solvents are typically degassed and dried prior to use.

Self-Metathesis of **1-Dodecene**:

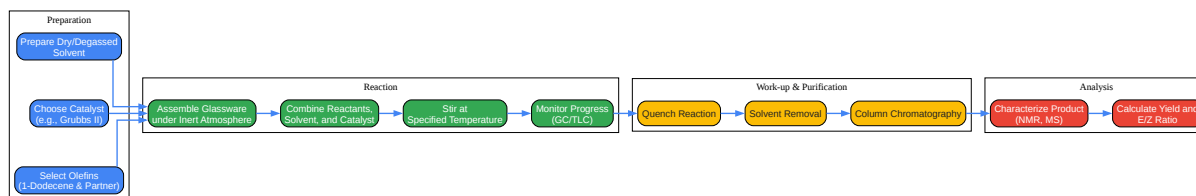
- To a Schlenk flask charged with **1-dodecene** (1.0 g, 5.94 mmol) is added the ruthenium catalyst (e.g., Ru4, 10 ppm).
- The reaction mixture is stirred at the desired temperature (e.g., 60 °C) under reduced pressure or with argon bubbling to facilitate the removal of the ethylene byproduct.^[1]
- The reaction progress is monitored by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).
- Upon completion, the reaction is quenched by the addition of ethyl vinyl ether.
- The product, (E/Z)-11-docosene, is purified by column chromatography on silica gel.

Cross-Metathesis of **1-Dodecene** with Methyl Acrylate:

- A Schlenk flask is charged with **1-dodecene** (1.0 eq), methyl acrylate (1.2 eq), and the chosen solvent (e.g., toluene).
- The Hoveyda-Grubbs II catalyst (1-5 mol%) is added to the solution.
- The reaction mixture is stirred at the specified temperature (e.g., 25-80 °C) for the indicated time (2-24 h).^[2]
- Reaction progress is monitored by GC or TLC.
- After completion, the reaction is quenched, and the solvent is removed under reduced pressure.
- The desired cross-metathesis product is isolated and purified by column chromatography.

Experimental Workflow and Signaling Pathways

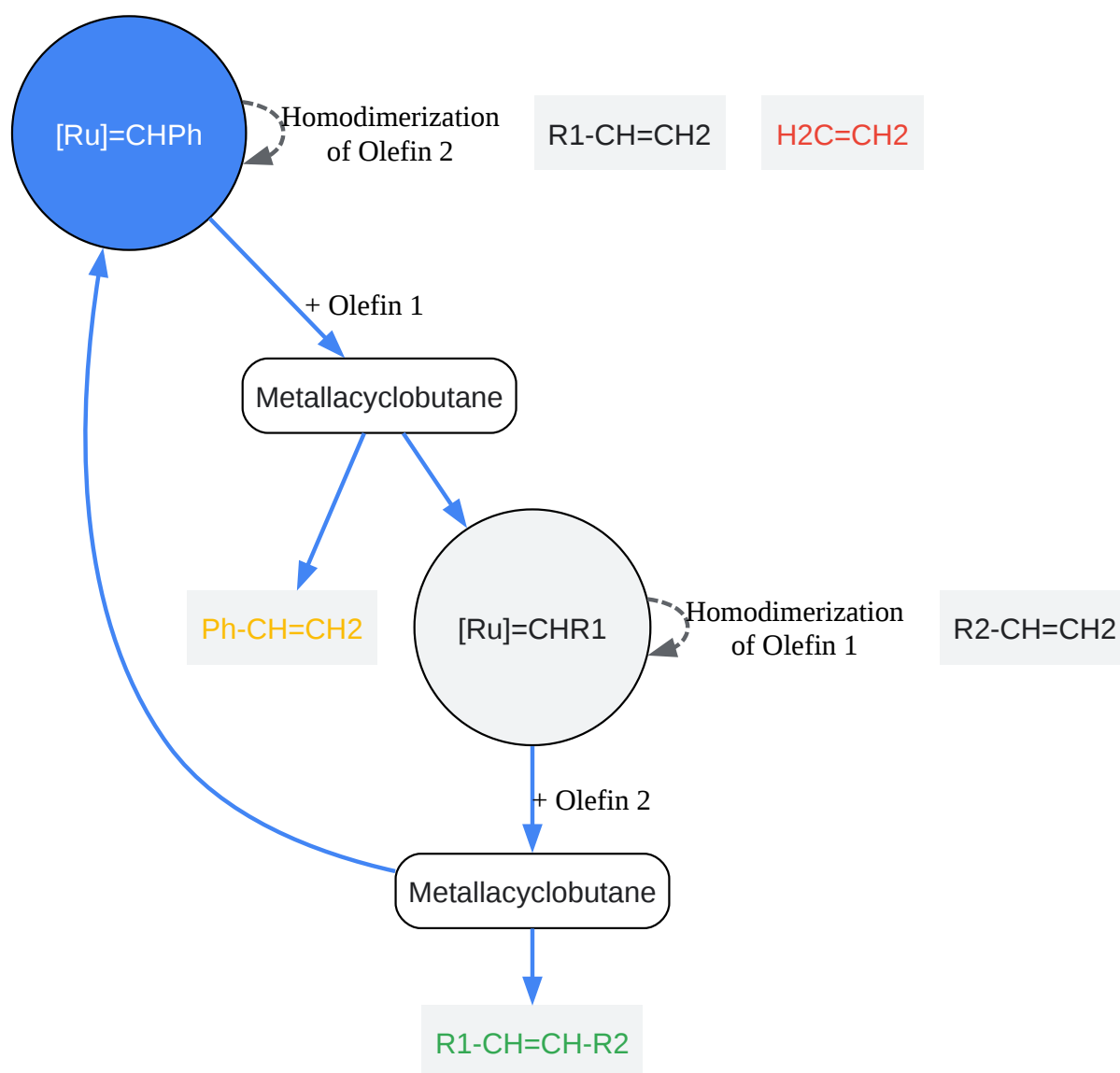
The general workflow for a cross-metathesis experiment can be visualized as follows:



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Caption: General workflow for a cross-metathesis experiment.

The catalytic cycle of olefin metathesis, as proposed by Chauvin, involves the formation of a metallacyclobutane intermediate. The generally accepted mechanism for a ruthenium-catalyzed cross-metathesis reaction is depicted below.



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References

- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
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